molecular formula C16H12ClN3O2S B2559292 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide CAS No. 896027-28-4

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide

Cat. No. B2559292
CAS RN: 896027-28-4
M. Wt: 345.8
InChI Key: NHPOQQNTEWCKAD-UHFFFAOYSA-N
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Description

“N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide” is a compound that has been mentioned in the context of synthesis and antiviral activity . It’s a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has been associated with a wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by NMR, IR, and elemental analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the elemental composition of a similar compound, 5-(4-Chlorophenyl)-N-p-tolyl-1,3,4-thiadiazole-2-sulfonamide, was found to be C 45.46%, H 3.18, N 12.72% .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research by Siddiqui et al. (2014) focused on synthesizing various N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, which include compounds structurally related to N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide. These compounds were found to have potential as antibacterial agents against both gram-negative and gram-positive bacteria. The research also indicated moderate inhibition of the α-chymotrypsin enzyme. Computational docking with the α-chymotrypsin enzyme protein helped identify active binding sites correlating with bioactivity data. These findings suggest potential in the synthesis of less cytotoxic compounds (Siddiqui et al., 2014).

Antimicrobial and Toxicity Studies

Machado et al. (2005) synthesized various oxadiazoles, including 3,5-diphenylchlorinated-1,2,4-oxadiazoles, and evaluated their antimicrobial activity and toxicity towards brine shrimp (Artemia salina Leach). This study provides insights into the antimicrobial potential of oxadiazole derivatives and their toxicity profiles (Machado et al., 2005).

Nanoparticle Carrier Systems for Agriculture

Campos et al. (2015) investigated the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for agricultural fungicides, including tebuconazole, which shares a chlorophenyl component with the compound . This study highlights the use of nanoparticle systems in modifying the release profiles of bioactive compounds, reducing environmental and human toxicity (Campos et al., 2015).

Antibacterial and Enzyme Inhibition

Nafeesa et al. (2017) synthesized various 1,3,4-oxadiazole and acetamide derivatives and evaluated their antibacterial and anti-enzymatic potential. This study contributes to understanding the antibacterial capabilities of such compounds and their impact on enzyme activities, potentially guiding the development of new therapeutic agents (Nafeesa et al., 2017).

Antibacterial, Hemolytic, and Thrombolytic Activities

Aziz-Ur-Rehman et al. (2020) synthesized 5-(3-chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives and evaluated their antibacterial, hemolytic, and thrombolytic activities. This research highlights the therapeutic potential of such compounds in treating cardiovascular diseases and their antibacterial efficacy (Aziz-Ur-Rehman et al., 2020).

Mechanism of Action

While the exact mechanism of action for this compound is not specified, similar compounds have been associated with a wide range of biological activities, including antiviral activity .

Future Directions

Oxadiazole derivatives are of wide interest due to their diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c1-23-13-8-4-10(5-9-13)14(21)18-16-20-19-15(22-16)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPOQQNTEWCKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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